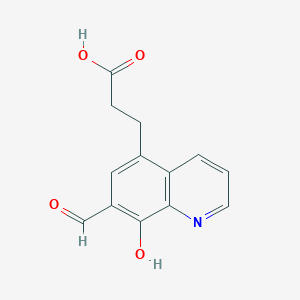

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid is a quinoline derivative featuring a formyl group at the 7-position, a hydroxy group at the 8-position, and a propanoic acid moiety at the 5-position of the quinoline core. Quinoline derivatives are widely studied for their metal-chelating properties, antimicrobial activity, and applications in fluorescence-based sensing.

Preparation Methods

The synthesis of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with commercially available 8-hydroxyquinoline.

Formylation: The formyl group is introduced at the 7-position of the quinoline ring using a formylating agent such as formic acid or a formyl chloride derivative.

Propanoic Acid Addition: The propanoic acid moiety is then attached to the 5-position of the quinoline ring through a series of reactions involving appropriate reagents and catalysts.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2.2. Oxidation of the Aldehyde Group

The formyl group can oxidize to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H⁺). This reaction alters the compound’s polarity and reactivity profile.

2.3. Condensation Reactions

The aldehyde group may participate in nucleophilic addition reactions, such as:

-

Schiff base formation : Reaction with amines to form imines.

-

Aldol condensation : Intramolecular or intermolecular coupling with enolates.

Synthetic Transformations

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Decarboxylative bromination | Br₂, light, or radical initiators | Brominated quinoline derivatives |

| Esterification | Alcohols, acid catalysts | Propanoic acid esters |

| Oxidation | KMnO₄/H⁺, CrO₃ | Carboxylic acid derivatives |

Role of the Quinoline Core

The 8-hydroxyquinoline framework enables:

-

Metal coordination : The hydroxy group acts as a chelating ligand, forming complexes with transition metals (e.g., Zn²⁺, Fe³⁺).

-

Electrophilic substitution : Substituents (e.g., formyl) direct reactions to specific positions on the aromatic ring.

Research Findings and Implications

-

Decarboxylative halogenation is a critical pathway for generating bioactive halides, as observed in related quinoline derivatives .

-

Metal coordination enhances the compound’s utility in catalysis or sensing applications.

-

Substituent effects : Electron-withdrawing groups like formyl influence reaction rates and regioselectivity compared to simpler derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable biological activities attributed to its quinoline moiety. Quinoline derivatives are often explored for their pharmacological properties, including:

- Antimicrobial Activity : Studies indicate that compounds similar to 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid can exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Properties : Research has highlighted the potential of quinoline-based compounds in cancer therapy. The ability of these compounds to interact with biological targets may lead to the development of novel anticancer agents .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites, thereby blocking enzymatic activity. This mechanism is crucial for developing therapeutic agents targeting enzyme-related diseases .

Biochemistry

In biochemistry, this compound is investigated for its interactions with metal ions and biological receptors. Its chelating properties allow it to form complexes with metal ions, which can influence various biochemical pathways:

- Metal Ion Chelation : The compound's ability to chelate metal ions can affect metal-dependent enzymes, making it a candidate for studies involving metalloproteins and metalloregulators .

- Binding Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) help elucidate its binding affinities with different biological targets .

Material Science

The unique chemical structure of this compound also opens avenues in material science:

- Dyes and Pigments : Due to its vibrant color properties, the compound may be utilized in the synthesis of dyes and pigments for industrial applications .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Screening : A study demonstrated that derivatives of quinoline compounds exhibited significant inhibition against various microbial strains, suggesting potential use as antimicrobial agents .

- Anticancer Research : Investigations into quinoline derivatives have shown promising results in inhibiting cancer cell proliferation, indicating that structural modifications could enhance anticancer activity .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that certain derivatives could effectively block enzyme activity, which is crucial for drug development targeting metabolic pathways .

Mechanism of Action

The mechanism of action of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets. The formyl and hydroxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substituent groups at the 5-, 7-, and 8-positions. Below is a detailed comparison with two closely related compounds from the literature.

Structural Analogues with Modified 7-Substituents

3-(7-Acetamido-8-hydroxyquinolin-5-yl)propanoic Acid

- Key Differences :

- The 7-position substituent is an acetamido group (-NHCOCH₃) instead of a formyl group (-CHO).

- The acetamido group introduces hydrogen-bonding capability and steric bulk, which may reduce reactivity compared to the formyl group.

- Molecular Weight : 274.27 g/mol (vs. the target compound’s calculated 245.24 g/mol).

- Functional Implications :

- The acetamido group enhances stability against oxidation but limits applications requiring electrophilic reactivity.

5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol

- Key Differences: The 5-position substituent is a thioether-linked hydroxyethyl group (-SCH₂CH₂OH) instead of a propanoic acid. The 7-position lacks a formyl group, and the 8-hydroxy group is retained. Molecular Weight: 235.30 g/mol. Functional Implications:

Data Tables

Table 1. Comparative Structural and Molecular Features

*Calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

Research Findings and Implications

Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., with amines to form Schiff bases), making it suitable for bioconjugation or sensor development . By contrast, the acetamido analog’s inertness favors stability in physiological environments.

Metal Chelation: The propanoic acid group in the target compound enhances metal-binding capacity (e.g., Fe³⁺, Cu²⁺), whereas the thioether in 5-(((2-Hydroxyethyl)thio)methyl)quinolin-8-ol may preferentially bind soft metals like Hg²⁺ or Ag⁺ .

Solubility: The hydrophilic propanoic acid group improves aqueous solubility compared to the thioether-containing analog, which is more lipid-soluble.

Biological Activity

3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid is a compound characterized by the molecular formula C13H11NO4 and a molecular weight of approximately 245.23 g/mol. This compound features a unique quinoline structure, which is known for its diverse biological activities. The presence of both an aldehyde and a carboxylic acid functional group contributes to its potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound's reactivity is influenced by its functional groups, which allow it to interact with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Activity :

- Compounds with similar quinoline structures have shown promising antibacterial and antifungal properties. For instance, analogs of this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating effective antimicrobial action .

- A study reported that related quinoline derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating their potential as antimicrobial agents .

-

Antibiofilm Properties :

- The compound has been investigated for its ability to inhibit biofilm formation, a critical factor in persistent infections. Some studies suggest that derivatives of quinoline structures can significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- For example, certain derivatives demonstrated up to 90% reduction in biofilm mass against Candida tropicalis and Enterococcus faecalis .

- Anticancer Potential :

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values: 4.69 - 22.9 µM | |

| Antibiofilm | Up to 90% reduction in biofilm formation | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on various quinoline derivatives included the evaluation of their antimicrobial efficacy against standard bacterial strains such as E. coli, S. aureus, and Bacillus subtilis. The results showed that some derivatives had comparable or superior activity to traditional antibiotics, suggesting that this compound could be a lead compound for further development in antimicrobial therapy.

Case Study: Antibiofilm Activity

In another research effort focusing on biofilm-forming pathogens, derivatives were tested for their ability to inhibit biofilm formation on medical devices. The results indicated that certain compounds significantly reduced biofilm biomass, highlighting their potential use in preventing device-related infections.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(7-Formyl-8-hydroxyquinolin-5-yl)propanoic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) is essential for quantifying purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FT-IR) validate functional groups and structural conformation. Cross-referencing with certified reference standards (e.g., EP/USP guidelines) ensures accuracy .

Q. What synthetic methodologies are documented for this compound?

- Methodological Answer : Multi-step synthesis typically involves formylation and hydroxylation of quinoline derivatives, followed by propanoic acid coupling. Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal intermediates and reduce trial-and-error experimentation .

Q. How should researchers determine solubility properties and select appropriate solvents for experimental workflows?

- Methodological Answer : Solubility is determined experimentally via phase-solubility studies in polar (e.g., DMSO, methanol) and aqueous buffers. Solvent selection should align with reaction conditions (e.g., pH stability of the hydroxyquinoline moiety) and downstream applications (e.g., biological assays) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2<sup>k</sup> factorial design tests variables like temperature, catalyst concentration, and reaction time. For example, varying formylation temperature (80–120°C) and hydroxylation pH (4–7) identifies interactions affecting yield. Response surface methodology (RSM) refines optimal conditions .

Q. What strategies resolve contradictions in spectral data during structural validation?

- Methodological Answer : Contradictions between NMR and mass spectrometry data require cross-validation with alternative techniques (e.g., X-ray crystallography for crystal structure confirmation) and computational simulations (e.g., density functional theory for predicting spectral patterns) .

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model electronic interactions at reaction sites. Machine learning algorithms trained on PubChem data (e.g., SMILES strings) can predict regioselectivity in formylation or carboxylation reactions .

Q. What protocols ensure stability during long-term storage or biological testing?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization or nitrogen-blanketed storage preserves the hydroxyquinoline group’s oxidation-sensitive sites .

Q. Methodological Considerations

- Data Integrity : Use encrypted laboratory information management systems (LIMS) to ensure traceability of synthetic and analytical data .

- Reference Standards : Source pharmacopeial-grade impurities (e.g., EP-certified analogs) to validate analytical methods and quantify degradation products .

- Hybrid Approaches : Integrate experimental data with computational feedback loops (e.g., ICReDD’s reaction path optimization) to streamline discovery .

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

3-(7-formyl-8-hydroxyquinolin-5-yl)propanoic acid |

InChI |

InChI=1S/C13H11NO4/c15-7-9-6-8(3-4-11(16)17)10-2-1-5-14-12(10)13(9)18/h1-2,5-7,18H,3-4H2,(H,16,17) |

InChI Key |

XIZFETLFBLQBDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2CCC(=O)O)C=O)O)N=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.